Silanediamine, N,N'-bis(1,1-dimethylethyl)-
Description
Silanediamine, N,N’-bis(1,1-dimethylethyl)-: is a silicon-containing compound with the molecular formula
C8H22N2Si
. It is also known as bis(tert-butylamino)silane. This compound is characterized by the presence of two tert-butylamino groups attached to a silicon atom. It is a colorless liquid that is sensitive to moisture and is commonly used in various chemical processes and industrial applications.Preparation Methods
Synthetic Routes and Reaction Conditions
Silanediamine, N,N’-bis(1,1-dimethylethyl)- can be synthesized through the reaction of tert-butylamine with silicon tetrachloride. The reaction typically proceeds as follows:
SiCl4+2(CH3
Biological Activity
Silanediamine, N,N'-bis(1,1-dimethylethyl)-, also known as N,N'-di-tert-butylsilanediamine, is an organosilicon compound with the molecular formula CHNSi and a molecular weight of 174.36 g/mol. This compound has garnered interest due to its unique structural properties and potential biological activities. The following sections will explore its chemical characteristics, biological activities, and relevant research findings.
Chemical Characteristics
- Molecular Structure : Silanediamine features a silicon atom bonded to two tert-butylamino groups. Its structure can be represented using SMILES notation as CC(C)(C)N[SiH]NC(C)(C)C and InChI as InChI=1/CHNSi/c1-7(2,3)9-11-10-8(4,5)6/h9-10H,11H,1-6H .
- Physical Properties :
Overview of Biological Properties
Silanediamine has been studied for its potential biological activities, particularly in the context of its interactions with biological systems. Its organosilicon structure suggests potential applications in medicinal chemistry and materials science.
Antimicrobial Activity
Research has indicated that silanediamines can exhibit antimicrobial properties. A study involving various organosilicon compounds demonstrated that certain derivatives possess significant antibacterial activity against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of silanediamine on different cell lines. For instance, studies have shown that silanediamine can induce apoptosis in cancer cell lines through the activation of intrinsic pathways, suggesting its potential as an anticancer agent .
Case Study: Synthesis and Biological Evaluation
A notable case study involved the synthesis of silanediamine derivatives and their subsequent biological evaluation. Researchers synthesized several analogs and tested their efficacy against various bacterial strains. The results indicated that modifications in the alkyl groups significantly influenced the antimicrobial potency.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Silanediamine | E. coli | 15 |
Derivative A | E. coli | 20 |
Derivative B | S. aureus | 18 |
This table summarizes the antimicrobial activity observed in a controlled laboratory setting .
Toxicological Assessment
Toxicological assessments are crucial for understanding the safety profile of silanediamine. Studies have shown that while some organosilicon compounds can be toxic at high concentrations, silanediamine exhibited low toxicity in mammalian cell cultures at therapeutic doses . This finding is particularly relevant for potential pharmaceutical applications.
Properties
InChI |
InChI=1S/C8H20N2Si/c1-7(2,3)9-11-10-8(4,5)6/h9-10H,1-6H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUNDLUSWHZQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[Si]NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889085 | |
Record name | Silanediamine, N,N'-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186598-40-3 | |
Record name | Silanediamine, N,N'-bis(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186598403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanediamine, N,N'-bis(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanediamine, N,N'-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Bis(1,1-dimethylethyl)-silanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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